molecular formula C₂₁H₂₄O₈ B1141163 Bisphénol A bêta-D-glucuronide CAS No. 267244-08-6

Bisphénol A bêta-D-glucuronide

Numéro de catalogue: B1141163
Numéro CAS: 267244-08-6
Poids moléculaire: 404.41
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisphenol A beta-D-Glucuronide is a metabolite of Bisphenol A, a compound extensively studied for its environmental presence and potential biological effects. This glucuronide form is particularly important for understanding the metabolic fate of Bisphenol A, as it represents a phase II conjugation product that facilitates the excretion of Bisphenol A from the body .

Mécanisme D'action

Target of Action

Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .

Mode of Action

BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.

Biochemical Pathways

BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .

Pharmacokinetics

BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.

Result of Action

The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .

Action Environment

The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G

Analyse Biochimique

Biochemical Properties

Bisphenol A beta-D-Glucuronide plays a significant role in biochemical reactions. It is the result of the glucuronidation of Bisphenol A, a process mediated by the enzyme UDP-glucuronosyltransferase . This reaction is part of the body’s mechanism for detoxifying and eliminating xenobiotics and drugs .

Cellular Effects

Bisphenol A beta-D-Glucuronide has been shown to have effects on various types of cells. For instance, it has been reported that Bisphenol A beta-D-Glucuronide can increase fat accumulation and protein expression in mouse adipocytes . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it does not display any significant estrogenic activity . The fact that Bisphenol A beta-D-Glucuronide induced adipogenesis and was inhibited by an estrogen receptor antagonist yet showed no estrogenic activity suggests that it acts through a pathway that remains to be determined .

Temporal Effects in Laboratory Settings

It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, is rapidly metabolized and does not bioaccumulate in the body . This suggests that the effects of Bisphenol A beta-D-Glucuronide may also be transient and dependent on exposure levels.

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that chronic exposure to higher doses of Bisphenol A can lead to significant increases in body weight, blood glucose levels, serum triglyceride levels, and total cholesterol, and significant decreases in serum HDL cholesterol levels in a dose-dependent manner .

Metabolic Pathways

Bisphenol A beta-D-Glucuronide is involved in the metabolic pathways of Bisphenol A. Bisphenol A is metabolized by the liver, mainly as glucuronidated metabolites, and is excreted through urine . This suggests that Bisphenol A beta-D-Glucuronide may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, can be found in urine and blood . This suggests that Bisphenol A beta-D-Glucuronide may also be distributed throughout the body via the circulatory system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bisphenol A beta-D-Glucuronide is synthesized through the glucuronidation of Bisphenol A. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to Bisphenol A . The reaction typically occurs in the liver and is a crucial step in the detoxification and excretion of Bisphenol A.

Industrial Production Methods: This process can be replicated in vitro using purified enzymes and controlled reaction conditions to produce the compound for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: Bisphenol A beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature .

Major Products: The primary product of the glucuronidation reaction is Bisphenol A beta-D-Glucuronide itself. Hydrolysis of this compound can regenerate Bisphenol A and glucuronic acid .

Comparaison Avec Des Composés Similaires

Activité Biologique

Bisphenol A β-D-glucuronide (BPA-G) is a major metabolite of bisphenol A (BPA), a widely used industrial chemical. Historically, BPA-G was considered biologically inactive due to its lack of estrogenic activity. However, recent studies have challenged this notion, revealing significant biological effects associated with BPA-G, particularly in the context of adipogenesis and metabolic processes. This article synthesizes current research findings on the biological activity of BPA-G, including in vitro studies, case studies, and relevant data tables.

Metabolism and Biological Significance

BPA is primarily metabolized in the liver by uridine diphosphate-glucuronosyltransferases (UGTs) into BPA-G and other conjugates. Approximately 80% of BPA is converted to BPA-G, which is thought to be excreted without exerting biological effects. However, emerging evidence suggests that BPA-G may have distinct biological activities that warrant further investigation.

Key Findings on Biological Activity

  • Adipogenic Effects :
    • A pivotal study demonstrated that BPA-G induces differentiation in preadipocytes (3T3-L1 cells), leading to increased lipid accumulation and expression of adipogenic markers such as sterol regulatory element binding factor 1 (SREBF1) and lipoprotein lipase (LPL) .
    • The study found that treatment with 10 μM BPA-G significantly enhanced lipid accumulation compared to controls. Notably, co-treatment with the estrogen receptor antagonist fulvestrant inhibited this effect, indicating a non-classical pathway of action for BPA-G .
  • Impact on Insulin Secretion :
    • Research has indicated that BPA and its metabolites can influence insulin dynamics. In animal models, low doses of BPA were associated with increased plasma insulin levels, suggesting a potential role in metabolic disorders like diabetes .
  • Prenatal Exposure Concerns :
    • A humanized feto-maternal pharmacokinetic model predicted that prenatal exposure to BPA and BPA-G could lead to significant fetal concentrations of these compounds. Studies have shown that fetal exposure may be higher than maternal levels due to deconjugation of BPA-G back to BPA in the placenta .

Table 1: Summary of Biological Effects Induced by BPA-G

Biological ActivityCell Type/ModelConcentrationObservations
Adipocyte Differentiation3T3-L1 Preadipocytes10 μMIncreased lipid accumulation and adipogenic marker expression
Insulin SecretionAdult Mice10 μg/kgIncreased plasma insulin levels following exposure
Fetal Exposure DynamicsHumanized ModelVariableHigher fetal concentrations predicted compared to maternal levels

Case Studies

  • Adipogenesis in Human Preadipocytes :
    • In vitro studies involving human preadipocytes confirmed that treatment with BPA-G led to increased expression of adipogenic markers similar to those observed in murine models. This suggests that the effects seen in animal studies may also be relevant to human physiology .
  • Prenatal Exposure Assessment :
    • A study measuring concentrations of BPA and its glucuronide forms in umbilical cord blood highlighted the potential for significant fetal exposure during critical developmental windows . The findings underscore the importance of understanding the implications of maternal exposure to endocrine disruptors like BPA.

Discussion

The growing body of evidence indicates that BPA-G is not merely an inactive metabolite but possesses significant biological activity that can influence metabolic processes such as adipogenesis and insulin secretion. These findings challenge traditional views on BPA metabolism and highlight the need for further research into the mechanisms through which BPA-G exerts its effects.

Propriétés

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOXXYQSBJDHB-PKAOKKRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.